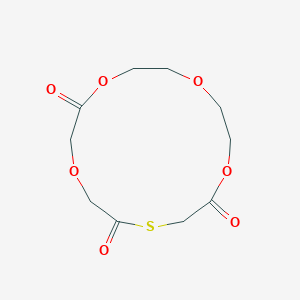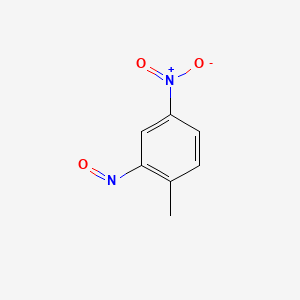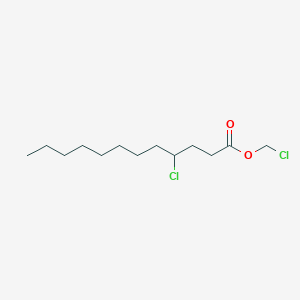
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine is a complex organic compound characterized by the presence of tert-butyl groups, a fluorine atom, and nitro groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine typically involves multiple steps, starting with the nitration of a benzene derivative to introduce nitro groups. This is followed by the introduction of tert-butyl groups and a fluorine atom through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines or hydroxylamines under specific conditions.
Substitution: The tert-butyl and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of N1,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The tert-butyl and fluorine groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity and distribution within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~3~-Di-tert-butyl-2,4,6-trinitrobenzene-1,3-diamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
N~1~,N~3~-Di-tert-butyl-5-chloro-2,4,6-trinitrobenzene-1,3-diamine:
N~1~,N~3~-Di-tert-butyl-5-bromo-2,4,6-trinitrobenzene-1,3-diamine: Contains a bromine atom, leading to variations in its chemical behavior and uses.
Uniqueness
N~1~,N~3~-Di-tert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This influences its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific investigations and applications.
Eigenschaften
CAS-Nummer |
78925-57-2 |
|---|---|
Molekularformel |
C14H20FN5O6 |
Molekulargewicht |
373.34 g/mol |
IUPAC-Name |
1-N,3-N-ditert-butyl-5-fluoro-2,4,6-trinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C14H20FN5O6/c1-13(2,3)16-8-10(18(21)22)7(15)11(19(23)24)9(12(8)20(25)26)17-14(4,5)6/h16-17H,1-6H3 |
InChI-Schlüssel |
JTPWIZOSMQWAFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=C(C(=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])NC(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)


![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![N-(2,2-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B14428714.png)


![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)


